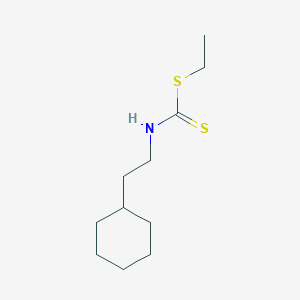![molecular formula C33H68O3 B14464238 1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane CAS No. 65811-30-5](/img/structure/B14464238.png)
1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane is an organic compound with a complex structure that includes multiple decyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane typically involves the reaction of decanol with 1,3-dichloropropane under basic conditions to form 1,3-bis(decyloxy)propane. This intermediate is then reacted with decanol in the presence of a strong base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the decyloxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but with allyloxy groups instead of decyloxy groups.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Another compound with a similar backbone but different substituents.
Uniqueness
1-{[1,3-Bis(decyloxy)propan-2-yl]oxy}decane is unique due to its specific combination of decyloxy groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
65811-30-5 |
|---|---|
Molecular Formula |
C33H68O3 |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
1-(2,3-didecoxypropoxy)decane |
InChI |
InChI=1S/C33H68O3/c1-4-7-10-13-16-19-22-25-28-34-31-33(36-30-27-24-21-18-15-12-9-6-3)32-35-29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3 |
InChI Key |
XAYJYDKOUPRAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(COCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


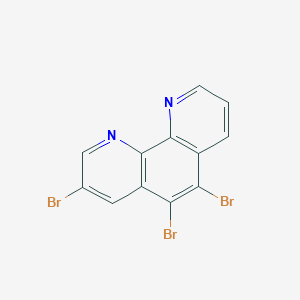
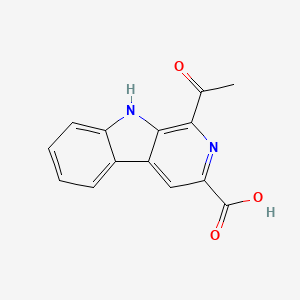
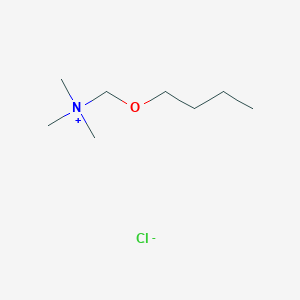
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)
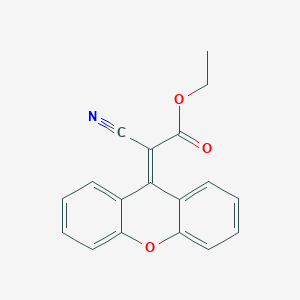
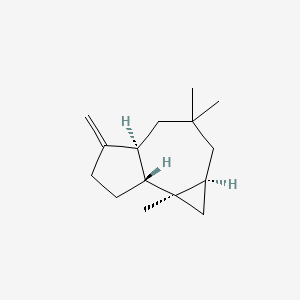
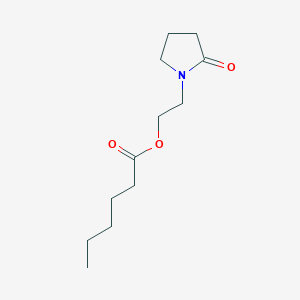
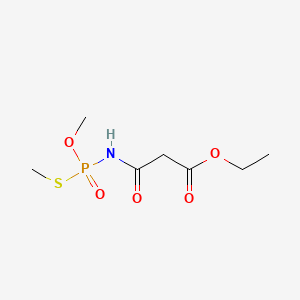
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)


